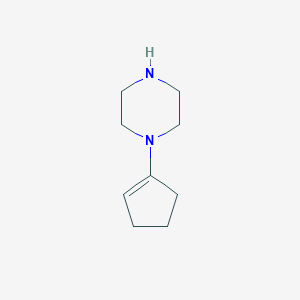

Piperazine, 1-(1-cyclopenten-1-yl)-(9CI)

Description

Structure

3D Structure

Properties

CAS No. |

507471-52-5 |

|---|---|

Molecular Formula |

C9H16N2 |

Molecular Weight |

152.24 g/mol |

IUPAC Name |

1-(cyclopenten-1-yl)piperazine |

InChI |

InChI=1S/C9H16N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h3,10H,1-2,4-8H2 |

InChI Key |

UXQZXIRMBULEQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Piperazine, 1 1 Cyclopenten 1 Yl 9ci

Established Synthetic Pathways for N-Substituted Piperazines Relevant to the Chemical Compound

The synthesis of N-substituted piperazines can be broadly categorized into two approaches: direct functionalization of the piperazine (B1678402) core or the de novo construction of the heterocyclic ring.

Direct N1-Monosubstitution Approaches for Piperazine Ring Functionalization

Directly substituting one nitrogen atom of the symmetrical piperazine molecule presents a significant challenge due to the competing formation of the undesired N,N'-disubstituted product. nih.gov To overcome this, two primary strategies have been established: the use of protecting groups and the direct monosubstitution of a protonated piperazine salt. researchgate.netresearchgate.net

The most common and widely used method involves a multi-step process utilizing a protecting group, such as tert-butyloxycarbonyl (Boc), benzyl, or acyl groups. nih.govresearchgate.net This process involves three main stages:

Protection: One nitrogen of the piperazine ring is blocked with a protecting group.

Substitution: The desired substituent, in this case, the 1-cyclopenten-1-yl group, is attached to the second, unprotected nitrogen.

Deprotection: The protecting group is removed to yield the final monosubstituted product.

A more direct and atom-economical alternative is the chemoselective N-substitution of a piperazin-1-ium (B1237378) cation. researchgate.net By mono-protonating piperazine with an acid (e.g., hydrochloric acid or acetic acid), the reactivity of one nitrogen atom is significantly reduced, allowing the other to react selectively with an electrophilic reagent. nih.govresearchgate.net This one-pot-one-step method simplifies the synthetic procedure by eliminating the need for protection and deprotection steps. nih.gov This approach is particularly effective for reactions involving Michael addition or when the electrophile is activated by a catalyst. researchgate.netresearchgate.net

Ring-Closing Strategies for Piperazine Formation with Pre-Installed Cyclopentenyl Substituents

An alternative to modifying the piperazine ring is to construct it from acyclic precursors where one of the nitrogen atoms already bears the 1-cyclopenten-1-yl substituent. This approach, known as de novo synthesis, offers a high degree of control over the final substitution pattern.

Several ring-closing strategies are available:

From Diethanolamine (B148213) Derivatives: A primary amine, such as 1-cyclopentenylamine, can be reacted with N-substituted diethanolamines or bis(2-haloethyl)amines to form the piperazine ring. nih.govnih.gov This method builds the heterocyclic core around the pre-functionalized amine.

Cyclization of Diamine Precursors: A linear diamine precursor, containing the N-cyclopentenyl group, can undergo intramolecular cyclization to form the piperazine ring. This can be achieved through various catalytic methods, including palladium-catalyzed processes that couple a propargyl unit with the diamine component. organic-chemistry.orgnih.gov

Reductive Cyclization of Dioximes: A newer method involves the sequential double Michael addition of nitrosoalkenes to a primary amine (e.g., 1-cyclopentenylamine) to create a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a stereoselective catalytic reductive cyclization to yield the C-substituted piperazine ring. nih.gov

These ring-forming reactions are often catalyzed by transition metals like palladium, ruthenium, or iridium, which facilitate the necessary bond formations under controlled conditions. organic-chemistry.orgclockss.org

Targeted Synthesis of the 1-(1-Cyclopenten-1-yl) Moiety on Piperazine, 1-(1-cyclopenten-1-yl)-(9CI)

The direct formation of the C-N bond between the piperazine nitrogen and the sp²-hybridized carbon of the cyclopentenyl ring is a critical step. This is typically accomplished through nucleophilic substitution (alkylation) or transition metal-catalyzed cross-coupling reactions.

Alkylation and Cross-Coupling Methodologies for Alkenyl Attachment

Nucleophilic Substitution (N-Alkenylation): This method involves the reaction of piperazine (or a mono-protected derivative) as a nucleophile with an activated cyclopentenyl substrate, such as 1-halocyclopentene (e.g., 1-bromocyclopentene) or a cyclopentenyl triflate. The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the cyclopentenyl ring. This is a common strategy for forming N-alkyl and, by extension, N-alkenyl bonds. mdpi.com

Transition Metal-Catalyzed Cross-Coupling: These reactions have become powerful tools for C-N bond formation. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for coupling amines with aryl and vinyl halides or triflates. researchgate.netwikipedia.org In the context of the target molecule, it would involve coupling piperazine with a substrate like 1-bromocyclopentene in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.govlibretexts.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

Ullmann-Goldberg Reaction: This is a copper-catalyzed alternative to the Buchwald-Hartwig reaction. nih.govmdpi.com It can be used to couple piperazine with vinyl halides. Modern variations of this reaction often use ligands to allow for milder reaction conditions compared to the harsh temperatures of the traditional Ullmann condensation. rsc.orgacsgcipr.org

Convergent and Divergent Synthetic Routes

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of different final products. For example, a mono-protected piperazine, such as N-Boc-piperazine, could serve as a pluripotent intermediate. This common starting material could then be reacted with a library of different vinyl halides or triflates (including 1-bromocyclopentene) to generate a diverse set of N-alkenyl piperazine analogues. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Catalytic Approaches in the Synthesis of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) and its Analogues

Catalysis is integral to modern synthetic strategies for piperazine derivatives, enabling efficient, selective, and often more environmentally benign transformations. researchgate.netchemrxiv.org Catalysts are employed in both the formation of the piperazine ring and the attachment of substituents.

Catalysts for Ring Formation:

Palladium, Ruthenium, and Iridium Complexes: These transition metals are frequently used to catalyze the cyclization of linear precursors. organic-chemistry.org For instance, palladium catalysts can promote the cyclization of diamines with propargyl carbonates to form the piperazine ring with high stereochemical control. nih.govacs.orgacs.org Iridium complexes have been shown to catalyze the N-alkylative coupling of ethanolamines to produce piperazines. clockss.org

Zeolites and Metal Oxides: In industrial processes, solid-supported catalysts like zeolites or catalysts containing copper, nickel, and cobalt on an aluminum oxide support can be used for the synthesis of piperazine from bulk chemicals like diethanolamine and ammonia (B1221849) under high temperature and pressure. researchgate.netgoogle.com

Catalysts for N-Cyclopentenyl Attachment (C-N Cross-Coupling):

Palladium Catalysts: As mentioned, palladium complexes are central to the Buchwald-Hartwig amination. The choice of ligand (e.g., BINAP, dppf, or sterically hindered phosphines) is crucial for the catalyst's activity and scope. researchgate.netwikipedia.org These systems are highly effective for forming the bond between the piperazine nitrogen and the sp² carbon of the cyclopentenyl ring. nih.gov

Copper Catalysts: Copper(I) salts, such as CuI or CuBr, are the catalysts of choice for the Ullmann-Goldberg reaction. rsc.orgrsc.org These catalysts are less expensive than their palladium counterparts and are effective for N-alkenylation and N-arylation, making them a practical alternative. rsc.orgcwu.edu

Photoredox Catalysis: Emerging methods utilize organic photoredox catalysts, often in combination with other metals or as standalone systems, to facilitate C-N bond formation under mild, visible-light-promoted conditions. nih.govacs.org These methods can proceed via radical mechanisms, offering alternative pathways to construct the piperazine core or functionalize it. nih.gov

Transition Metal Catalysis in C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have become powerful tools for the formation of C-N bonds in modern organic synthesis. nih.govorganic-chemistry.orgsemanticscholar.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl or vinyl halides, stands as a highly relevant and potent strategy for the synthesis of vinyl amines and enamines. organic-chemistry.org

In the context of synthesizing 1-(1-cyclopenten-1-yl)piperazine, this methodology would involve the coupling of piperazine with a 1-halocyclopentene, such as 1-bromocyclopentene or 1-iodocyclopentene. The general catalytic cycle for such a reaction involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base, and subsequent reductive elimination to yield the desired enamine product and regenerate the Pd(0) catalyst.

Key to the success of the Buchwald-Hartwig amination is the choice of ligand, which stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle. A variety of phosphine-based ligands, such as Xantphos, have been shown to be effective for such transformations. The selection of the base is also crucial, with common choices including sodium tert-butoxide (NaOtBu) and potassium phosphate (B84403) (K₃PO₄). The reaction solvent can also significantly influence the reaction outcome, with ethereal solvents like dioxane and toluene (B28343) being commonly employed.

A hypothetical reaction scheme based on these principles is presented below:

Table 1: Hypothetical Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Condition |

|---|---|

| Reactants | Piperazine, 1-Bromocyclopentene |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | Sodium tert-butoxide (NaOtBu) |

| Solvent | Toluene |

| Temperature | 80-110 °C |

Organocatalytic Applications for Stereocontrol

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. rsc.org In the context of synthesizing substituted piperazines, organocatalysis could offer a route to chiral derivatives. However, for the specific target molecule, 1-(1-cyclopenten-1-yl)piperazine, which is achiral, the direct application of organocatalysis for stereocontrol is not relevant unless further substitutions on either the piperazine or cyclopentene (B43876) ring create stereocenters.

Nonetheless, the principles of organocatalysis are relevant to the synthesis of the enamine functionality itself. The formation of an enamine from a ketone (cyclopentanone) and a secondary amine (piperazine) is a classic acid- or base-catalyzed reaction. Chiral Brønsted acids or bases could potentially be employed to influence the stereochemical outcome if a prochiral ketone were used, leading to chiral enamine products.

For the synthesis of the target compound, the focus of organocatalysis would shift from stereocontrol to rate acceleration and optimization of the condensation reaction between cyclopentanone (B42830) and piperazine. Acid catalysts such as p-toluenesulfonic acid (PTSA) are commonly used to facilitate this type of transformation by activating the ketone carbonyl group towards nucleophilic attack by the amine. The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus. mdpi.com

Advanced Synthetic Techniques Applicable to Piperazine, 1-(1-cyclopenten-1-yl)-(9CI)

Modern synthetic chemistry has seen the advent of advanced techniques that can significantly accelerate reaction times, improve yields, and enable safer and more scalable processes.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. orientjchem.orgnih.gov The direct condensation of cyclopentanone and piperazine to form 1-(1-cyclopenten-1-yl)piperazine is a prime candidate for microwave acceleration.

The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, which relies on thermal conduction. In the synthesis of enamines, microwave irradiation can significantly shorten the time required for the condensation and dehydration steps. d-nb.info A typical microwave-assisted synthesis would involve sealing the reactants, often with a catalytic amount of acid, in a microwave-transparent vessel and irradiating for a short period.

Table 2: Comparison of Conventional vs. Hypothetical Microwave-Assisted Enamine Synthesis

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reactants | Cyclopentanone, Piperazine, PTSA (cat.) | Cyclopentanone, Piperazine, PTSA (cat.) |

| Solvent | Toluene (with Dean-Stark) | Toluene (sealed vessel) |

| Temperature | Reflux (~111 °C) | 120-150 °C |

| Time | Several hours | 5-30 minutes |

| Yield | Moderate to high | Potentially higher |

The use of microwave technology can make the synthesis of 1-(1-cyclopenten-1-yl)piperazine significantly more efficient, particularly for rapid library synthesis or process optimization studies. almacgroup.com

Flow Chemistry and Continuous Processing Considerations

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. rsc.orgthieme.de This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, scalable production.

The synthesis of 1-(1-cyclopenten-1-yl)piperazine could be adapted to a continuous flow process. For instance, a stream of cyclopentanone and a stream of piperazine, potentially with a dissolved acid catalyst, could be pumped and mixed in a T-mixer before entering a heated reactor coil. The residence time in the reactor would be precisely controlled to ensure complete conversion. Downstream processing, such as in-line extraction to remove water and the catalyst, could also be integrated into the flow system.

A continuous flow setup would be particularly beneficial for large-scale production, offering a safer and more consistent manufacturing process. The ability to precisely control temperature and residence time can also lead to higher purity and fewer byproducts compared to batch reactions. beilstein-journals.org

Optimization of Reaction Conditions for Enhanced Yield and Purity in Academic Synthesis

The optimization of reaction conditions is a critical aspect of any synthetic procedure to maximize the yield and purity of the desired product. For the synthesis of 1-(1-cyclopenten-1-yl)piperazine, several key parameters can be systematically varied.

In the case of the direct condensation of cyclopentanone and piperazine, the choice and loading of the acid catalyst are crucial. While PTSA is common, other Brønsted or Lewis acids could be explored. The efficiency of water removal is paramount; optimizing the Dean-Stark setup or using dehydrating agents can significantly improve the yield. mdpi.com The stoichiometry of the reactants can also be adjusted; using an excess of the less expensive reagent can drive the equilibrium towards the product.

For the palladium-catalyzed Buchwald-Hartwig approach, a systematic screening of ligands, bases, solvents, and temperature is essential for optimization. beilstein-journals.org Design of Experiments (DoE) can be a powerful tool to efficiently explore the multidimensional reaction space and identify the optimal conditions. The catalyst loading should also be minimized to reduce cost and residual metal contamination in the final product. Purification methods, such as distillation or chromatography, would need to be optimized to obtain the final compound with high purity.

Table 3: Key Parameters for Optimization in the Synthesis of 1-(1-cyclopenten-1-yl)piperazine

| Synthetic Method | Key Parameters for Optimization |

|---|---|

| Direct Condensation | Catalyst type and loading, temperature, water removal method, reactant stoichiometry |

| Buchwald-Hartwig Amination | Palladium precursor, ligand, base, solvent, temperature, catalyst loading |

By systematically investigating these parameters, a robust and efficient protocol for the academic synthesis of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) can be developed, ensuring high yield and purity of this valuable chemical entity.

Advanced Structural and Conformational Investigations of Piperazine, 1 1 Cyclopenten 1 Yl 9ci

Theoretical Conformational Analysis of the Piperazine (B1678402) Ring and Cyclopentenyl Substituent

The conformational landscape of 1-(1-cyclopenten-1-yl)piperazine is primarily dictated by the interplay of torsional and steric strains within both the piperazine and cyclopentenyl rings, as well as the electronic effects arising from the enamine-like linkage between the two moieties.

Energy Minimization and Conformational Sampling Studies

Theoretical energy minimization and conformational sampling studies are essential to predict the most stable three-dimensional structures of 1-(1-cyclopenten-1-yl)piperazine. Such studies, typically employing density functional theory (DFT) methods, would reveal the preferred conformations by calculating the potential energy surface of the molecule.

The piperazine ring is known to predominantly adopt a chair conformation, which minimizes both angular and torsional strain. nih.govnih.gov However, boat and twist-boat conformations are also possible and can be populated, particularly when substituents introduce specific steric or electronic interactions. nih.govresearchgate.net For the cyclopentenyl substituent, the five-membered ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the "envelope" and the "half-chair" forms, which help to alleviate torsional strain. ub.edu

In the context of 1-(1-cyclopenten-1-yl)piperazine, computational models would likely indicate that the piperazine ring's chair conformation remains the most stable. The cyclopentenyl group attached to one of the nitrogen atoms can be oriented in either an axial or equatorial position. Generally, for N-substituted piperazines, a bulky substituent prefers the equatorial position to minimize steric hindrance. rsc.org Therefore, it is anticipated that the lowest energy conformer would feature an equatorially positioned cyclopentenyl group on a chair-shaped piperazine ring.

Table 1: Predicted Relative Energies of Key Conformers

| Conformer | Piperazine Ring Conformation | Cyclopentenyl Substituent Position | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0 (most stable) |

| 2 | Chair | Axial | > 2 |

| 3 | Twist-Boat | - | > 5 |

| 4 | Boat | - | > 6 |

Note: These values are estimations based on conformational analysis of similar N-substituted piperazine and cyclopentane (B165970) systems. Actual values would require specific DFT calculations.

Influence of the Cyclopentenyl Double Bond on Ring Conformation

The presence of the C=C double bond in the cyclopentenyl substituent, directly conjugated with the nitrogen lone pair of the piperazine ring, forms an enamine system. This electronic feature has a significant impact on the conformational preferences of the molecule. The conjugation encourages planarity at the N1 nitrogen, which can lead to a distortion of the ideal chair conformation of the piperazine ring.

This partial double bond character between the N1 nitrogen and the C1' of the cyclopentenyl ring can introduce a phenomenon analogous to allylic strain. libretexts.org This strain would influence the rotational barrier around the N1-C1' bond and could affect the relative stability of the axial versus equatorial placement of the cyclopentenyl group. Theoretical calculations on similar N-aryl piperazines have shown that electronic effects can sometimes favor an axial orientation, although steric bulk is often the dominant factor. nih.gov

Spectroscopic Characterization Methodologies for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the definitive structural elucidation of 1-(1-cyclopenten-1-yl)piperazine, providing experimental validation of the theoretical conformational analyses.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules. For 1-(1-cyclopenten-1-yl)piperazine, a combination of 1D and 2D NMR experiments would be employed.

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperazine ring and the cyclopentenyl group. The piperazine protons typically appear as complex multiplets in the range of 2.5-3.5 ppm. The vinylic proton on the cyclopentenyl ring would likely resonate downfield, around 4.5-5.5 ppm. The ¹³C NMR would show characteristic signals for the sp² carbons of the double bond (around 100-140 ppm) and the sp³ carbons of both rings.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the spin systems of the piperazine and cyclopentenyl rings, helping to assign the signals of adjacent protons. youtube.com For instance, correlations would be expected between the protons on C2/C6 and C3/C5 of the piperazine ring, and among the aliphatic protons of the cyclopentenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached proton resonances. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. youtube.com It would be crucial for establishing the connectivity between the two rings, for example, by showing a correlation between the piperazine protons at C2/C6 and the vinylic carbon C1' of the cyclopentenyl ring.

Solid-State NMR: Solid-state NMR could provide valuable information about the conformation of the molecule in the crystalline state, which can be compared with the solution-state conformations determined by liquid NMR and with theoretical predictions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Piperazine C2/C6 | ~3.0-3.2 | ~50-55 | C1' (cyclopentenyl) |

| Piperazine C3/C5 | ~2.8-3.0 | ~45-50 | - |

| Cyclopentenyl C1' | - | ~135-140 | H2'/H6 (piperazine) |

| Cyclopentenyl C2' | ~4.5-5.5 | ~100-105 | C1', C3' |

| Cyclopentenyl C3' | ~2.2-2.4 | ~30-35 | C1', C2', C4' |

| Cyclopentenyl C4' | ~1.8-2.0 | ~25-30 | C3', C5' |

| Cyclopentenyl C5' | ~2.2-2.4 | ~30-35 | C1', C4' |

Note: Chemical shifts are estimations based on data for analogous structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition of C₉H₁₆N₂. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information.

For 1-(1-cyclopenten-1-yl)piperazine, the fragmentation is likely to be initiated by ionization at one of the nitrogen atoms. Common fragmentation pathways for N-substituted piperazines involve cleavage of the bonds alpha to the nitrogen atoms. xml-journal.net

Key fragmentation pathways would likely include:

Cleavage of the piperazine ring: This is a characteristic fragmentation for piperazine derivatives, leading to the formation of various charged fragments containing portions of the ring. researchgate.net Common fragments would be expected at m/z values corresponding to the loss of ethyleneimine or related species.

Loss of the cyclopentenyl substituent: Cleavage of the N1-C1' bond could lead to a fragment corresponding to the protonated piperazine ring (m/z 85) and a cyclopentenyl radical.

Fragmentation within the cyclopentenyl ring: Retro-Diels-Alder type reactions or other rearrangements within the cyclopentenyl ring upon ionization could lead to the loss of small neutral molecules like ethylene, resulting in characteristic fragment ions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of 1-(1-cyclopenten-1-yl)piperazine would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine in the piperazine ring would appear as a medium band in the region of 3200-3400 cm⁻¹. scispace.com The C-H stretching vibrations of the aliphatic CH₂ groups in both rings would be observed just below 3000 cm⁻¹. A key feature would be the C=C stretching vibration of the enamine system, which is expected to appear in the range of 1600-1650 cm⁻¹. dergipark.org.tr C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 | Weak or absent |

| C-H Stretch (sp³) | 2800-3000 | 2800-3000 |

| C=C Stretch (enamine) | 1600-1650 | 1600-1650 (strong) |

| CH₂ Scissoring | ~1450 | ~1450 |

| C-N Stretch | 1000-1300 | 1000-1300 |

Note: These are general ranges and the exact peak positions can be influenced by the specific molecular environment and conformational state.

X-ray Crystallography Studies of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) and Related Co-crystals

Determination of Solid-State Molecular Geometry and Bond Parameters

X-ray diffraction studies consistently show that the piperazine ring typically adopts a chair conformation in the solid state, as this is its most thermodynamically stable form. ed.ac.uknih.gov This conformation minimizes steric strain and is analogous to the chair conformation of cyclohexane. ed.ac.uk In substituted piperazines, the specific orientation of the substituents (axial or equatorial) can influence the precise geometry of the ring. For 1-substituted piperazines, the substituent generally occupies an equatorial position to minimize steric hindrance.

The molecular geometry of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) would therefore be expected to feature a piperazine ring in a chair conformation with the 1-cyclopenten-1-yl group in an equatorial position. The bond lengths and angles within the piperazine and cyclopentenyl moieties are expected to be within the normal ranges for similar organic compounds. researchgate.netwm.edu

Below are tables of representative bond lengths and angles for the constituent parts of the molecule, derived from studies on related piperazine derivatives.

Interactive Table: Representative Bond Lengths for Piperazine Derivatives

| Bond Type | Typical Length (Å) |

| C-N (piperazine) | 1.46 - 1.48 |

| C-C (piperazine) | 1.52 - 1.54 |

| C=C (cyclopentenyl) | 1.33 - 1.35 |

| C-C (cyclopentenyl) | 1.50 - 1.54 |

| C-N (piperazine-cyclopentenyl) | 1.45 - 1.47 |

Interactive Table: Representative Bond Angles for Piperazine Derivatives

| Angle Type | Typical Angle (°) |

| C-N-C (piperazine) | 109 - 112 |

| N-C-C (piperazine) | 110 - 112 |

| C=C-C (cyclopentenyl) | 125 - 128 |

| C-C-C (cyclopentenyl) | 108 - 112 |

| C-N-C (piperazine-cyclopentenyl) | 115 - 120 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of piperazine-containing compounds is largely governed by a network of intermolecular interactions, with hydrogen bonding playing a primary role. In co-crystals, the piperazine moiety can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the nitrogen lone pairs). researchgate.netmdpi.com

Commonly observed intermolecular interactions in the crystal structures of piperazine derivatives and their co-crystals include:

C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds also contribute to the stability of the crystal lattice, providing additional linkages between molecules. iucr.orged.ac.uk

π-π Stacking Interactions: When aromatic groups are present, either as substituents on the piperazine ring or in co-former molecules, π-π stacking interactions can be a significant factor in the crystal packing, often leading to layered structures. researchgate.netresearchgate.net

Halogen Bonding: In co-crystals with halogenated compounds, I···N and I···O halogen bonds have been observed, demonstrating the versatility of the piperazine scaffold in crystal engineering. nih.gov

Computational Chemistry and Quantum Mechanical Studies on Piperazine, 1 1 Cyclopenten 1 Yl 9ci

Electronic Structure Calculations and Reactivity Predictions

Detailed electronic structure calculations are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions. However, specific studies applying these methods to Piperazine (B1678402), 1-(1-cyclopenten-1-yl)-(9CI) have not been identified in the current body of scientific literature.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of a molecule and its interactions with its environment over time. Despite the utility of this method, no specific MD simulation studies for Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) have been published. Such research would be valuable for understanding how the molecule behaves in a biological medium, including its interaction with water molecules and its ability to adopt different shapes, which can influence its biological activity.

Acid-Base Equilibria and Protonation State Modeling of the Piperazine Nitrogen in Diverse Environments

The piperazine ring contains two nitrogen atoms, making its protonation state highly dependent on the pH of its environment. Computational modeling of its acid-base equilibria (pKa values) is critical for predicting its charge and, consequently, its solubility and ability to interact with biological receptors. At present, specific computational studies modeling the protonation states of the piperazine nitrogens in Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) across different environments are not available in the literature.

Computational Studies on Molecular Interactions and Ligand Binding Modes

Computational methods are widely used to predict how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme. This is a cornerstone of modern drug discovery.

Binding Free Energy Calculations

No information is available in the scientific literature regarding the binding free energy calculations for Piperazine, 1-(1-cyclopenten-1-yl)-(9CI).

Development and Validation of Force Fields for Accurate Simulations of the Compound

There are no published studies on the development or validation of specific force fields for molecular simulations of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI).

Chemical Biology and Mechanistic Research of Piperazine, 1 1 Cyclopenten 1 Yl 9ci Analogues

Design Principles for Piperazine-Containing Chemical Probes

The design of chemical probes based on the piperazine (B1678402) scaffold is a systematic process aimed at creating molecules with high affinity and selectivity for a specific biological target. This process involves optimizing the core structure, defining the key features required for interaction (the pharmacophore), and strategically designing linkers to modulate the probe's properties.

The piperazine core is considered a "privileged scaffold" because its derivatives can bind to numerous, diverse protein targets. mdpi.com For analogues of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI), scaffold optimization involves modifying the cyclopentenyl group, the piperazine ring itself, or adding substituents to the second nitrogen atom of the piperazine. The goal is to enhance potency and selectivity. For example, introducing small alkyl groups or halogenating aromatic substituents on the piperazine ring can significantly alter binding affinity for targets like the CXCR3 receptor. researchgate.net

Pharmacophore hypothesis generation is a critical step in understanding the necessary structural features for biological activity. These models are developed based on the structure-activity relationships (SAR) of active compounds. For piperazine-based ligands, a common pharmacophore model includes two hydrophobic pockets connected by a central basic core, which is the positively ionizable nitrogen of the piperazine ring. nih.gov For instance, a pharmacophore model for piperazine-based ligands binding to the serotonin (B10506) transporter was proposed to delineate the key interaction points. researchgate.net Computational studies help refine these hypotheses by mapping the electronic structure and identifying which local molecular orbitals are associated with high receptor affinity. researchgate.net

Table 1: Example Pharmacophore Features for Piperazine-Based Ligands This table is a representative example based on common findings for piperazine derivatives.

| Pharmacophore Feature | Description | Potential Role in Binding |

| Basic Amine Center | The protonatable nitrogen atom within the piperazine ring. | Forms crucial ionic interactions or hydrogen bonds with acidic residues (e.g., Asp, Glu) in the target's binding pocket. nih.gov |

| Hydrophobic Group 1 | A nonpolar moiety, such as the cyclopentenyl ring. | Occupies a primary hydrophobic pocket in the receptor, contributing to binding affinity through van der Waals forces. nih.gov |

| Hydrophobic Group 2 | An additional nonpolar group attached to the second piperazine nitrogen. | Interacts with a secondary hydrophobic region of the binding site, often influencing selectivity. nih.gov |

| Hydrogen Bond Acceptors/Donors | Functional groups (e.g., carbonyls, amides) attached to the scaffold. | Form specific hydrogen bonds with the protein backbone or side chains, enhancing binding specificity. |

In the design of more complex chemical probes, such as bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), the linker connecting the piperazine-containing warhead to another molecular entity is crucial. researchgate.netrsc.org The piperazine ring itself can be incorporated into the linker to improve properties like aqueous solubility upon protonation and to add rigidity. acs.orgnih.gov The length and chemical nature of the linker—whether it's a flexible alkyl chain or a more rigid PEG-based unit—can significantly impact the molecule's ability to induce the formation of a stable ternary complex between a target protein and an E3 ligase. researchgate.net The pKa of the piperazine nitrogens is highly sensitive to nearby chemical groups, meaning slight linker modifications can alter the protonation state and, consequently, the probe's physicochemical properties. rsc.org

Introducing conformational constraints is another key design strategy. This can be achieved by incorporating the piperazine into a more rigid bicyclic structure or by adding bulky substituents that restrict bond rotation. nih.govnih.gov Such constraints reduce the entropic penalty of binding by pre-organizing the molecule into its bioactive conformation. nih.gov For example, 2-oxopiperazine derivatives have been designed as conformationally constrained mimetics of peptide turns. nih.gov By comparing the activity of flexible and rigid analogues, researchers can deduce the likely receptor-bound conformation of the ligand. nih.gov

In Vitro Studies on Molecular Target Interactions

Once designed and synthesized, piperazine analogues are subjected to a battery of in vitro assays to characterize their interactions with biological targets. These studies are essential for confirming the design hypothesis and understanding the molecule's mechanism of action at a molecular level.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These experiments measure the ability of the test compound to displace a known radiolabeled ligand from the receptor. The results are typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Analogues of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) are evaluated against a panel of receptors to determine both their primary binding affinity and their selectivity profile. High selectivity is often a desired attribute for a chemical probe to minimize off-target effects. For example, studies on various piperazine derivatives have revealed compounds with high affinity for histamine (B1213489) H3 receptors (H3R), sigma-1 receptors (σ1R), and adenosine (B11128) A2a receptors, with varying degrees of selectivity over related receptor subtypes. nih.govacs.org

Table 2: Representative Receptor Binding Affinities (Ki) for Various Piperazine Analogues This table compiles data from studies on different piperazine derivatives to illustrate the type of data generated in binding assays.

| Compound Type | Target Receptor | Binding Affinity (Ki, nM) | Selectivity Profile | Reference |

| Phenylacetamide Piperazine | Sigma-1 (σ1) | 181 | Selective over σ2 and opioid receptors | nih.gov |

| Piperidine/Piperazine Hybrid | Histamine H3 (hH3R) | 6.2 | High affinity for σ1R (Ki = 4.41 nM) | nih.gov |

| Piperidine/Piperazine Hybrid | Sigma-1 (σ1R) | 3.2 | Moderate selectivity over σ2R (33-fold) | nih.gov |

| Triazolo-triazine Piperazine | Adenosine A2a | <10 | >400-fold selective over Adenosine A1 | acs.org |

Many piperazine derivatives are designed to function as enzyme inhibitors. researchgate.net In vitro enzyme assays are used to quantify their inhibitory potency, typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

For example, novel thiazolylhydrazine-piperazine derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes. nih.gov One of the most potent compounds, derivative 3e , exhibited an IC50 value of 0.057 µM against MAO-A, showing significantly higher potency than the reference drug moclobemide. nih.govresearchgate.net Further kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its reversibility. For compound 3e , the inhibition was determined to be competitive and reversible. nih.govresearchgate.net Similarly, piperazine-based compounds have been synthesized and characterized as potent, nanomolar inhibitors of mitochondrial complex I. nih.gov

Table 3: Example Enzyme Inhibition Data for Piperazine Analogues

| Compound Series | Target Enzyme | Potency (IC50) | Mechanism of Action | Reference |

| Thiazolylhydrazine-Piperazines | MAO-A | 0.057 µM | Competitive, Reversible | nih.govmdpi.com |

| Piperazine-1,2,3-triazoles | Anticancer (Cell-based) | 5.22 µM | Induces Apoptosis | nih.govtandfonline.com |

| Deltalac-acetogenin Mimetics | Mitochondrial Complex I | Nanomolar range | Binds to 49 kDa subunit | nih.gov |

To gain a deeper understanding of how a piperazine analogue binds to its target protein, various biophysical and computational techniques are employed. Molecular docking is a computational method used to predict the preferred binding orientation of a ligand within the active site of a protein. researchgate.net These models can reveal key interactions, such as hydrogen bonds between the ligand and specific amino acid residues or pi-pi stacking between aromatic rings. nih.gov

For instance, docking studies of potent MAO-A inhibitors helped to visualize the specific binding modes within the enzyme's active site. nih.gov Similarly, the interactions of piperazine-containing compounds with the MDM2 protein have been mapped, suggesting how these ligands might disrupt the MDM2-p53 interaction. researchgate.net These computational predictions can be validated and refined using experimental techniques like X-ray crystallography, which provides a high-resolution 3D structure of the protein-ligand complex, or through photoaffinity labeling, which can identify the specific protein subunits a ligand binds to. nih.gov These detailed interaction maps are invaluable for guiding the next cycle of rational drug design and scaffold optimization. researchgate.net

Structure-Activity Relationship (SAR) Studies of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) and its Derivatives

The versatile structure of the piperazine ring allows for extensive modifications, making it a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Structure-activity relationship (SAR) studies of analogues based on the Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) core are crucial for optimizing their biological activity. These studies systematically alter different parts of the molecule—primarily the cyclopentenyl group and the piperazine ring—to understand how these changes affect their interaction with biological targets.

Systematic modifications of the core structure have been a key strategy in exploring the chemical space and optimizing the pharmacological profile of these analogues. Research has demonstrated that the biological activity of these compounds can be finely tuned by altering substituents on both the piperazine ring and the associated cyclic moiety.

Piperazine Ring Modification: The two nitrogen atoms in the six-membered piperazine ring offer significant opportunities for chemical modification. researchgate.net For instance, in a series of purine (B94841) nucleobase analogues containing a 9-cyclopentyl group, the piperazine ring was substituted at the N4 position with various groups, including phenyl sulfonyl moieties. nih.gov Another study on quinazolin-4-(3H)-one derivatives explored substitutions on the piperazine ring, finding that methyl and dimethyl substitutions were beneficial for activity. nih.gov The introduction of different substituents on the piperazine nitrogen can significantly influence potency and selectivity. For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, various alkyl and aryl groups were introduced, leading to compounds with potent analgesic activity. nih.gov

Cyclopentenyl Group Modification: The cyclopentyl or cyclopentenyl group also plays a vital role in target engagement. While some studies maintain this group, others explore its replacement with different cyclic or aromatic systems to probe the binding pocket of the target protein. In one study, a series of flavonol derivatives incorporated a piperazine ring linked to a quinoxaline (B1680401) moiety, demonstrating the interchangeability of the cyclic group to achieve desired biological effects. researchgate.net The core concept is that the size, shape, and electronics of this part of the molecule are critical for fitting into the specific binding site of a biological target.

The modifications described above directly correlate with the molecular interaction profiles of the compounds, influencing their binding affinity and selectivity for specific biological targets.

Binding Affinity and Selectivity: SAR studies reveal that even minor structural changes can drastically alter binding affinity (often measured as the inhibition constant, Ki). In a series of piperazine derivatives targeting histamine H3 (hH3R) and sigma-1 (σ1R) receptors, the length of the alkyl linker and the nature of substituents on the piperazine ring influenced the binding preference for σ1R over σ2R. nih.gov For example, compound 11 in that study showed high affinity for both hH3R (Ki = 6.2 nM) and σ1R (Ki = 4.41 nM), with lower affinity for σ2R (Ki = 67.9 nM). nih.gov Similarly, studies on arylpiperazine derivatives related to quipazine (B1207379) demonstrated that modifications could tune the selectivity between the serotonin transporter (SERT) and the 5-HT3 receptor. nih.gov

Molecular Docking and Interaction Analysis: Computational studies, such as molecular docking, provide insight into how these structural changes affect interactions at the atomic level. For newly synthesized purine analogues containing a 9-cyclopentyl piperazine moiety, docking simulations showed that active compounds formed distinct contacts within the activation loop of target kinases. nih.gov The stereochemistry of substituents is also critical. In a study of narcotic agonists and antagonists, the S-(+) enantiomers of several piperazine derivatives displayed stronger analgesic activity, while the R-(-) enantiomers of other derivatives showed narcotic antagonist activity, highlighting a distinct enantioselectivity for their respective targets. nih.gov This suggests that the precise 3D arrangement of the molecule is essential for optimal interaction with the binding site.

Table 1: Correlation of Structural Modifications with Biological Activity

| Compound Series | Structural Modification | Key Finding | Target(s) |

|---|---|---|---|

| 9-Cyclopentyl Purine Analogues | Substitution on the piperazine ring (e.g., phenyl sulfonyl) | Altered binding interactions with the kinase activation loop. nih.gov | ALK, BTK, DDR2, Src Kinases nih.gov |

| Piperazinyl Quinazolin-4-(3H)-ones | Methylation of the piperazine ring | Increased binding activity. nih.gov | Voltage-gated calcium channel α2δ-1 subunit nih.gov |

| 1,2-Diphenylethyl-piperazines | Enantiomeric configuration (R vs. S) | Determined agonist vs. antagonist activity. nih.gov | Opioid receptors nih.gov |

Investigation of Biochemical Pathways Modulated by Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) Analogues

Analogues derived from the Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) scaffold modulate a variety of biochemical pathways by interacting with specific key proteins such as kinases, receptors, and transporters.

Kinase Inhibition and Apoptosis: A significant finding is the ability of certain analogues to inhibit protein kinases involved in cancer cell proliferation. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl purine analogues were shown to selectively interact with kinases such as Anaplastic Lymphoma Kinase (ALK), Bruton's Tyrosine Kinase (BTK), and Discoidin Domain-Containing Receptor 2 (DDR2). nih.gov The inhibition of these kinases, particularly c-Src, leads to downstream effects including decreased levels of phospho-Rb, cyclin E, and cdk2, which ultimately halts the cell cycle and induces apoptosis (programmed cell death) in cancer cells. nih.gov

Neurotransmitter and Ion Channel Modulation: The piperazine scaffold is frequently found in compounds targeting the central nervous system. ijrrjournal.com Derivatives have been developed as potent ligands for various neurotransmitter receptors and transporters. For example, arylpiperazine derivatives related to quipazine show nanomolar affinity for the serotonin transporter (SERT), indicating their potential to modulate serotonergic pathways. nih.gov Other series of piperazine derivatives act as antagonists for histamine H3 receptors, which are known to modulate the release of several key neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. nih.gov Furthermore, piperazinyl bicyclic derivatives have been identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, a key target in the treatment of neuropathic pain. nih.gov By blocking this subunit, these compounds can reduce the calcium-dependent release of neurotransmitters associated with pain signaling. nih.gov

Epigenetic Regulation: The utility of this scaffold extends to the modulation of epigenetic mechanisms. A 6-(piperazin-1-yl)-1,3,5-triazine core, which incorporates the piperazine moiety, was identified as a promising scaffold for developing inhibitors of histone methyltransferases (HMTs) in Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.govwellcomeopenresearch.org By inhibiting the parasite's HMT, these compounds interfere with histone methylation, a critical process for gene regulation, leading to reduced parasite motility and egg production. nih.gov

Role of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) as a Scaffold in Chemical Probe and Tool Development

The piperazine ring is considered a privileged structure in drug discovery due to its favorable physicochemical properties and its synthetic tractability, which allows for the creation of diverse chemical libraries. nih.govnih.gov The Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) core and related structures serve as excellent starting points, or scaffolds, for the development of chemical probes and research tools to investigate biological systems.

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study that target's function in cells or whole organisms. The piperazine scaffold is ideal for this purpose because it can be systematically modified to optimize potency, selectivity, and other properties required for a high-quality probe.

Development of Selective Ligands: One of the primary uses of this scaffold is in the creation of selective ligands for receptors and enzymes. By systematically modifying the substituents on the piperazine and its associated cyclic groups, researchers can develop compounds that bind with high affinity to a specific target while having minimal interaction with others. For instance, research on piperazinyl derivatives led to the identification of compounds with high selectivity for the Cavα2δ-1 subunit over the Cavα2δ-2 subunit of voltage-gated calcium channels, providing a tool to dissect the specific roles of these two subunits in pain pathways. nih.gov

Probing Target Function: Once a selective probe is developed, it can be used to investigate the biological consequences of modulating its target. The 6-(piperazin-1-yl)-1,3,5-triazine-based compounds that inhibit the S. mansoni histone methyltransferase serve as an excellent example. nih.govwellcomeopenresearch.org The observed anti-schistosomal effects of these compounds recapitulated the effects seen when the gene for the target enzyme was silenced using RNA interference (RNAi), confirming that the enzyme is a viable drug target and providing a chemical tool to study its role in the parasite's life cycle. nih.gov

Foundation for Theranostics: The piperazine scaffold has also been incorporated into molecules designed for theranostics—agents that combine therapeutic and diagnostic capabilities. Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been developed as fluorescent probes with good cell membrane permeability. nih.gov These compounds can be visualized within cells for imaging purposes while also being designed to target specific cancer-associated enzymes like carbonic anhydrase IX, showcasing the potential of the piperazine scaffold in creating multifunctional research tools. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name/Class |

|---|

| Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) |

| 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogues |

| Quipazine |

| 1,8-naphthalimide-arylsulfonyl derivatives |

| Piperazinyl quinazolin-4-(3H)-one derivatives |

| 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives |

| 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine |

| Anaplastic Lymphoma Kinase (ALK) |

| Bruton's Tyrosine Kinase (BTK) |

| Discoidin Domain-Containing Receptor 2 (DDR2) |

| c-Src |

| phospho-Rb |

| cyclin E |

| cdk2 |

| Serotonin transporter (SERT) |

| 5-HT3 receptor |

| Histamine H3 receptor |

| Sigma-1 receptor |

| Sigma-2 receptor |

| Voltage-gated calcium channel α2δ-1 subunit |

| Voltage-gated calcium channel α2δ-2 subunit |

| Histone methyltransferase (HMT) |

Derivatization and Functionalization Strategies for Enhanced Research Utility

Introduction of Additional Functionalities to the Cyclopentenyl Moiety

The cyclopentenyl moiety of Piperazine (B1678402), 1-(1-cyclopenten-1-yl)-(9CI) possesses an enamine-like reactivity, making the carbon atom beta to the piperazine nitrogen susceptible to electrophilic attack. This characteristic allows for the introduction of a wide array of functional groups, thereby altering the steric and electronic properties of the molecule.

Key derivatization strategies for the cyclopentenyl ring include:

Alkylation: The beta-carbon of the enamine can be alkylated using various alkyl halides. This reaction proceeds through the formation of an iminium salt intermediate, followed by nucleophilic attack from the enamine. The choice of the alkylating agent allows for the introduction of diverse alkyl chains, including those bearing additional functional groups.

Acylation: Acylating agents, such as acid chlorides or anhydrides, can be employed to introduce acyl groups at the beta-position of the cyclopentenyl ring. This modification is useful for introducing carbonyl functionalities, which can serve as handles for further chemical transformations or as points of interaction with biological targets.

Michael Addition: The enamine can act as a Michael donor, reacting with Michael acceptors such as α,β-unsaturated carbonyl compounds. This reaction leads to the formation of a new carbon-carbon bond and the introduction of a more complex substituent on the cyclopentenyl ring.

Table 1: Examples of Functionalization Reactions on the Cyclopentenyl Moiety

| Reaction Type | Electrophile Example | Product Structure (General) | Introduced Functionality |

| Alkylation | Methyl iodide | 2-methyl-1-(piperazin-1-yl)cyclopent-1-ene | Methyl group |

| Acylation | Acetyl chloride | 1-(1-(piperazin-1-yl)cyclopent-1-en-2-yl)ethan-1-one | Acetyl group |

| Michael Addition | Methyl acrylate | Methyl 3-(1-(piperazin-1-yl)cyclopent-1-en-2-yl)propanoate | Ester-containing alkyl chain |

Strategies for Further Functionalization of the Piperazine Ring beyond N1-Substitution

The secondary amine at the N4 position of the piperazine ring is a key site for derivatization, offering a straightforward approach to modify the molecule's properties. Various strategies can be employed to introduce a wide range of substituents at this position.

Common functionalization strategies for the N4-position include:

N-Alkylation: The N4-nitrogen can be readily alkylated using alkyl halides or through reductive amination with aldehydes or ketones. nih.govnih.gov This allows for the introduction of simple alkyl groups, as well as more complex moieties containing other functional groups. The choice of the alkylating agent is crucial in determining the physicochemical properties of the resulting derivative.

N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) leads to the formation of N-acyl derivatives. This introduces an amide functionality, which can alter the hydrogen bonding capacity and conformational flexibility of the piperazine ring.

N-Arylation: The introduction of an aryl group at the N4-position can be achieved through methods such as the Buchwald-Hartwig amination. nih.gov This modification can be used to introduce substituted phenyl rings or other aromatic systems, significantly expanding the structural diversity of the derivatives.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group can act as a hydrogen bond acceptor and can influence the electronic properties of the piperazine ring.

Table 2: Examples of Functionalization Reactions on the N4-Position of the Piperazine Ring

| Reaction Type | Reagent Example | Product Structure (General) | Introduced Functionality |

| N-Alkylation | Benzyl bromide | 1-(1-cyclopenten-1-yl)-4-benzylpiperazine | Benzyl group |

| N-Acylation | Benzoyl chloride | (4-(1-cyclopenten-1-yl)piperazin-1-yl)(phenyl)methanone | Benzoyl group |

| N-Arylation | Phenylboronic acid | 1-(1-cyclopenten-1-yl)-4-phenylpiperazine | Phenyl group |

| Sulfonylation | p-Toluenesulfonyl chloride | 1-(1-cyclopenten-1-yl)-4-(tosyl)piperazine | Tosyl group |

Synthesis of Bioorthogonal Derivatives for Advanced Chemical Biology Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. biosyn.com The synthesis of bioorthogonal derivatives of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) would enable its use as a chemical probe to study biological systems. This can be achieved by incorporating a "bioorthogonal handle" into the molecule, which can then be selectively reacted with a complementary probe.

Strategies for synthesizing bioorthogonal derivatives include:

Incorporation of Terminal Alkynes or Azides: A common strategy involves introducing a terminal alkyne or an azide (B81097) group. These can be incorporated at the N4-position of the piperazine ring via alkylation with a reagent containing the desired bioorthogonal handle (e.g., propargyl bromide for an alkyne or an azido-functionalized alkyl halide). These derivatives can then undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govmagtech.com.cnresearchgate.net

Introduction of Strained Alkenes or Alkynes: For faster reaction kinetics in biological systems, strained alkenes (e.g., trans-cyclooctene, norbornene) or cyclooctynes can be introduced. rsc.orgresearchgate.netsemanticscholar.orgrsc.orgnih.gov These moieties can react rapidly with tetrazines in an inverse-electron-demand Diels-Alder reaction, a widely used bioorthogonal ligation. rsc.orgresearchgate.netsemanticscholar.orgrsc.orgnih.gov These strained systems could be appended to the N4-position of the piperazine ring.

Table 3: Examples of Bioorthogonal Derivatives and Their Corresponding Ligation Reactions

| Bioorthogonal Handle | Ligation Partner | Reaction Type | Potential Application |

| Terminal Alkyne | Azide-functionalized probe | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cellular imaging, target identification |

| Azide | Alkyne-functionalized probe | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Proteomics, activity-based protein profiling |

| trans-Cyclooctene | Tetrazine-functionalized probe | Inverse-Electron-Demand Diels-Alder (iEDDA) | In vivo imaging, drug delivery |

Combinatorial Chemistry Approaches for Exploring the Chemical Space around Piperazine, 1-(1-cyclopenten-1-yl)-(9CI)

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can be screened for desired biological activities. nih.govnih.govnih.govnih.govnih.gov The scaffold of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) is well-suited for combinatorial library synthesis due to the presence of two distinct and readily functionalizable positions.

Key approaches for combinatorial library generation include:

Solid-Phase Synthesis: The piperazine scaffold can be immobilized on a solid support, allowing for the sequential addition of building blocks and easy purification by simple washing steps. nih.govnih.govacs.org For example, a protected piperazine derivative could be attached to a resin, followed by derivatization at the N4-position with a diverse set of reagents. Subsequent cleavage from the resin would yield a library of N4-substituted analogs.

Solution-Phase Parallel Synthesis: This approach involves reacting the core scaffold with a variety of building blocks in separate reaction vessels, often in a multi-well plate format. nih.govnih.gov This method can be advantageous for smaller, more focused libraries and allows for easier reaction monitoring.

Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules from a common starting material. pnas.org Starting with Piperazine, 1-(1-cyclopenten-1-yl)-(9CI), a DOS approach could involve a series of branching reaction pathways to create a wide range of different molecular skeletons, in addition to variations in substituents.

A hypothetical combinatorial library could be constructed by first creating a set of derivatives functionalized at the cyclopentenyl moiety (as described in section 6.1) and then further diversifying this collection by reacting each of these intermediates with a panel of reagents targeting the N4-position of the piperazine ring (as described in section 6.2).

Future Directions and Emerging Research Avenues for Piperazine, 1 1 Cyclopenten 1 Yl 9ci

Prediction of Novel Reactivity and Chemical Transformations through Computational Design

The reactivity of Piperazine (B1678402), 1-(1-cyclopenten-1-yl)-(9CI) is primarily dictated by its enamine moiety. wikipedia.orgtestbook.com Enamines are nitrogen analogs of enols and are considered versatile intermediates in organic synthesis. wikipedia.orgtestbook.com They behave as potent carbon-based nucleophiles, a property explained by resonance structures that depict a negative charge on the alpha-carbon of the alkene. wikipedia.org This inherent nucleophilicity allows enamines to participate in a variety of chemical transformations, including alkylations, acylations, and Michael additions. acs.org

Computational chemistry offers powerful tools to predict and rationalize the reactivity of enamines with unprecedented accuracy. Density Functional Theory (DFT) calculations have been effectively employed to determine the bond energies and energetics of enamine intermediates. nih.gov Such studies provide a rational basis for understanding and predicting the outcomes of chemical reactions. nih.gov For instance, computational methods can be used to calculate the nucleophilicity index of various enamines, which helps in comparing the reactivity of structurally related compounds. nih.gov Quantum chemical calculations can also predict the energy of various potential reactions, such as exchange reactions, allowing for an in-silico evaluation of reaction feasibility. wikipedia.org Computational investigations into reaction mechanisms, such as the oxidation of enamines, can further elucidate potential chemical transformations. chemistrylearner.com

Factors influencing the stability and reactivity of the enamine, such as steric and conjugation effects, can be modeled computationally. nih.gov For Piperazine, 1-(1-cyclopenten-1-yl)-(9CI), the cyclic nature of the enamine influences its reactivity, with five-membered rings being the most reactive due to a maximally planar conformation at the nitrogen atom. wikipedia.org Computational design can thus be used to explore novel transformations, predict the outcomes of reactions with various electrophiles, and design catalysts or reaction conditions to favor specific synthetic pathways.

| Computational Method | Application in Predicting Enamine Reactivity | Key Findings |

| Density Functional Theory (DFT) | Calculation of bond energies, energetics of radical intermediates, and nucleophilicity index. nih.gov | Provides a rational basis for understanding and predicting chemical reactions; allows for comparison of reactivity between different enamine structures. nih.gov |

| Quantum Chemical Calculations (QCC) | Prediction of the energy of enamine formation and exchange reactions. wikipedia.org | Enables the evaluation of potential reactions and relative stability of different enamine species in silico. wikipedia.org |

| Mechanism Investigation | Elucidation of reaction pathways, such as the oxidation of enamines by TEMPO. chemistrylearner.com | Provides detailed insight into the step-by-step process of chemical transformations. chemistrylearner.com |

Computational Design of Advanced Analogues with Specific Interaction Profiles

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of pharmacologically active compounds. wikipedia.orglibretexts.org This is due to its unique physicochemical properties, including its basicity, solubility, and conformational characteristics, which can be modulated to improve a drug candidate's pharmacokinetic and pharmacodynamic profiles. wikipedia.orglibretexts.org Computational tools are instrumental in designing advanced analogues of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) to achieve highly specific interactions with biological targets.

Structure-based drug design methodologies, such as molecular docking and molecular dynamics (MD) simulations, are central to this effort. These techniques allow researchers to model the interaction between a ligand and its target protein at the atomic level. rsc.orgrsc.org By visualizing the binding mode, key interactions like hydrogen bonds can be identified, guiding the rational modification of the parent scaffold to enhance affinity and selectivity. rsc.orgresearchgate.net For example, computational simulations have been used to predict how arylpiperazine ligands bind to serotonin (B10506) receptors, leading to the design of agonists with anxiolytic properties. researchgate.net MD simulations can further assess the stability of a designed compound within the binding pocket of a target receptor over time. rsc.org

Quantitative Structure-Activity Relationship (3D-QSAR) analysis is another powerful computational approach that correlates the chemical structures of a series of compounds with their biological activities to predict the properties of novel analogues. researchgate.net These computational strategies facilitate "virtual medicinal chemistry," enabling the exploration of vast chemical spaces and the identification of structural motifs critical for biological activity before undertaking costly and time-consuming synthesis. mdpi.com

| Computational Technique | Application in Analogue Design | Example |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. rsc.orgacs.org | Designing 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers by exploring their binding modes with AChE and BuChE proteins. rsc.org |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of ligand-receptor complexes. rsc.orgrsc.org | Examining the stability of piperazine derivatives in the binding pockets of histamine (B1213489) H3 and sigma-1 receptors. rsc.org |

| 3D-QSAR | Develops predictive models based on the 3D properties of molecules to guide the design of new compounds with improved activity. researchgate.net | Predicting favorable voluminous substituents for arylpiperazines to achieve high 5-HT1A receptor affinity. researchgate.net |

Exploration of Undiscovered Biochemical Targets Modulated by Piperazine, 1-(1-cyclopenten-1-yl)-(9CI)

Piperazine derivatives are known to modulate a wide range of cellular functions and biochemical pathways by interacting with various receptors and enzymes. libretexts.orgnih.gov This broad activity profile suggests that compounds like Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) may interact with yet undiscovered biochemical targets. A combination of experimental and computational approaches is being employed to identify these novel targets.

One powerful experimental strategy for target identification is Photoaffinity Labeling (PAL). rsc.org This technique involves creating a probe molecule that incorporates a photo-reactive group, such as a diazirine or benzophenone. rsc.org Upon photoirradiation, this group forms a highly reactive species that covalently binds to adjacent proteins, allowing for the subsequent identification of the target protein through methods like mass spectrometry. rsc.org This approach is invaluable for mapping ligand-binding sites and identifying molecular targets from phenotypic screens. rsc.org

Computationally, virtual screening is a key method for exploring potential biochemical targets. This involves docking large libraries of compounds, such as the Enamine library which contains millions of molecules, against the structures of potential protein targets. mdpi.commdpi.com This method has been successfully used to identify small molecule hits for challenging targets, including those previously considered "non-druggable" due to the lack of deep binding pockets. mdpi.commdpi.com Structure-based virtual screening, guided by pharmacophores derived from molecular dynamics simulations, has also proven effective in identifying novel modulators for specific receptors like TREM2. polysciences.com

Integration of the Compound into High-Throughput Screening Platforms for Academic Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands to millions of compounds against a specific biological target. The integration of diverse and unique chemical entities into HTS libraries is crucial for finding novel, biologically active hits. scientific.net Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) and structurally related compounds are ideal candidates for inclusion in such screening collections due to the chemical versatility of the enamine group and the proven pharmacological relevance of the piperazine scaffold. wikipedia.orgresearchgate.net

Major commercial suppliers have curated massive compound libraries that are widely used in both industry and academia for HTS campaigns. scientific.net These collections are designed to maximize chemical diversity and are often filtered to remove compounds with undesirable properties or those known to interfere with assays (pan-assay interference compounds, or PAINS).

| HTS Library Provider | Description | Relevance |

| Enamine | Offers one of the world's largest screening collections, with over 4.6 million compounds in stock and billions of make-on-demand REAL (REadily AccessibLe) compounds. | The collection encompasses a vast number of versatile chemotypes, including piperazine and enamine scaffolds, making it a primary resource for academic and industrial screening. |

| ChemDiv, SPECS, Chembridge | Major commercial suppliers providing large, diverse libraries of drug-like molecules for HTS. | These libraries are foundational for many academic HTS centers and contribute to the pool of compounds available for discovery campaigns. |

Academic HTS facilities often acquire these commercial libraries to provide screening services to researchers. The availability of compounds like Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) within these collections allows for its systematic evaluation against a wide array of biological targets, facilitating the discovery of new biological activities and starting points for drug development programs.

Application in Materials Science and Supramolecular Chemistry Research

While the piperazine scaffold is predominantly explored in medicinal chemistry, its unique structural and electronic properties also make it a valuable building block in materials science and supramolecular chemistry. The two nitrogen atoms of the piperazine ring can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions, enabling the construction of highly ordered, functional materials. chemistrylearner.com

In supramolecular chemistry, piperazine and its derivatives are used to form crystalline co-crystals and networks through hydrogen bonding. For example, piperazine can form robust hydrogen-bonded synthons with carboxylic acids, leading to the self-assembly of 1D chains and 2D sheets. Functionalized piperazines have also been incorporated into fullerene (C70) adducts, which can then be combined with Lewis acids to form crystalline supramolecular aggregates and coordination polymers. wikipedia.org

The ability of piperazine to act as a bridging ligand has been exploited in the synthesis of metal-organic frameworks (MOFs). libretexts.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.org Piperazine-functionalized linkers have been used to construct MOFs with enhanced methane (B114726) storage capacity, demonstrating how the incorporation of this scaffold can tune the properties of the resulting material. nih.govrsc.org Furthermore, the reactivity of the enamine functionality itself can be leveraged for polymer synthesis. Enamines derived from cyclic ketones have been shown to react with diisocyanates to produce novel polyamides. This opens an avenue for creating new polymers with potentially unique thermal and mechanical properties derived from the enamine structural unit.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.